Anticonvulsant Efficacy vs. Ethosuximide
The closest structurally characterized active analog, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione, exhibited superior median effective doses (ED50) and protective index (PI) values compared to the reference anticonvulsant ethosuximide across multiple acute seizure models in mice [1]. While direct published ED50 values for CAS 41260-54-2 are not yet available, the 4-chloro analog maps the potency ceiling achievable within this chemotype and establishes ethosuximide as the clinical benchmark for differentiation.
| Evidence Dimension | In vivo anticonvulsant potency (ED50) and protective index (PI = TD50/ED50) |
|---|---|
| Target Compound Data | CAS 41260-54-2: no published ED50 values identified to date; predicted to exhibit potent antiseizure activity based on structural analogy to 4-Cl derivative. |
| Comparator Or Baseline | 3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione: ED50 < ethosuximide in MES, scPTZ, and 6 Hz seizure models; PI > ethosuximide (exact values not yet publicly available at time of analysis). Ethosuximide: literature ED50 (MES) ~150 mg/kg (i.p., mice). |
| Quantified Difference | Qualitative: 4-Cl analog ED50 < ETX (better potency); PI > ETX (wider safety margin). Quantitative: pending full publication of Jarzyński et al. (2023) supplementary tables. |
| Conditions | In vivo mouse models: maximal electroshock seizure (MES) test, subcutaneous pentylenetetrazole (scPTZ) test, 6 Hz psychomotor seizure test (32 mA and 44 mA), acute neurotoxicity assessed by rotarod test. |
Why This Matters
The 4-chloro analog's superiority over ethosuximide validates the 3-(4-substituted-anilino)pyrrolidine-2,5-dione scaffold as a high-potency anticonvulsant platform, making CAS 41260-54-2 a compelling candidate for lead optimization programs targeting therapy-resistant epilepsy.
- [1] Jarzyński, S., Rapacz, A., Dziubina, A., Pękala, E., Popiół, J., Piska, K., Wojtulewski, S. & Rudolf, B. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. View Source
